molecular formula C8H12N2OS B7537387 N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide

N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide

Cat. No. B7537387
M. Wt: 184.26 g/mol
InChI Key: SEJFAMXCJBCQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide, also known as PTZ-ABA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.

Mechanism of Action

The mechanism of action of N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act by blocking the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By blocking the GABA system, this compound can induce seizures and increase neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to inducing seizures, it has been shown to alter neurotransmitter levels in the brain, increase oxidative stress, and affect mitochondrial function. These effects can have implications for a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide in lab experiments is its ability to induce seizures in animal models of epilepsy. This makes it a valuable tool for studying the mechanisms underlying epilepsy and for evaluating potential anticonvulsant drugs. However, there are also limitations to its use. This compound is a convulsant agent and can cause significant stress to animals, which can impact experimental results. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental findings.

Future Directions

There are several potential future directions for research on N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide. One area of interest is in developing more specific convulsant agents that can induce seizures without causing significant stress to animals. Another area of interest is in further elucidating the mechanism of action of this compound, which could lead to the development of new therapeutic targets for neurological and psychiatric disorders. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their efficacy.

Synthesis Methods

N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminothiazole with 2-bromoacetone, followed by reaction with isopropylamine and acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide has been used in various scientific research applications, particularly in neuroscience and pharmacology. One of its primary uses is as a convulsant agent in animal models of epilepsy. This compound has been shown to induce seizures in rodents, making it a valuable tool for studying the mechanisms underlying epilepsy and for evaluating potential anticonvulsant drugs.

properties

IUPAC Name

N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(2)7-4-12-8(10-7)9-6(3)11/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFAMXCJBCQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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